molecular formula C24H23FN2O4 B2579819 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 618363-71-6

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2579819
CAS No.: 618363-71-6
M. Wt: 422.456
InChI Key: NAYCVZNDWSHASI-UHFFFAOYSA-N
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Description

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one ( 618363-71-6) is a complex organic compound supplied for advanced research applications. With a molecular formula of C24H23FN2O4 and a molecular weight of 422.45 g/mol, this chemical features a unique hybrid structure incorporating benzofuran, pyrrolone, and fluorophenyl moieties, which is of significant interest in medicinal chemistry and pharmaceutical development . This molecular architecture is characteristic of compounds investigated as potential scaffolds for the design of novel bioactive molecules. The presence of both hydrogen bond donors and acceptors, along with a flexible 3-(dimethylamino)propyl chain, makes it a valuable intermediate for structure-activity relationship (SAR) studies and for exploring interactions with various biological targets. Researchers utilize this compound strictly as a chemical reference standard and a key building block in the synthesis of more complex molecules for drug discovery projects. It is For Research Use Only and is NOT intended for diagnostic, therapeutic, or personal use. The compound is supplied with a minimum purity of 90% and is available in quantities ranging from 1mg to 75mg to support various research scales . Key Specifications: - CAS Number: 618363-71-6 - Molecular Formula: C24H23FN2O4 - Molecular Weight: 422.45 g/mol - IUPAC Name: 4-(benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4/c1-26(2)12-5-13-27-21(15-8-10-17(25)11-9-15)20(23(29)24(27)30)22(28)19-14-16-6-3-4-7-18(16)31-19/h3-4,6-11,14,21,29H,5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYCVZNDWSHASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic compound with potential biological activities. Its complex structure includes a benzofuran moiety, a dimethylamino propyl chain, and a pyrrolone core, which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C23H23N3O4
  • Molecular Weight : 405.4 g/mol
  • Purity : Typically around 95% .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to the target molecule. For instance, derivatives of benzofuran have shown significant activity against various Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain benzofuran derivatives exhibited strong inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaActivity (Zone of Inhibition)Reference
Benzofuran Derivative AS. aureus20 mm
Benzofuran Derivative BE. coli18 mm
Benzofuran Derivative CPseudomonas aeruginosa15 mm

Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of cyclooxygenase (COX) enzymes. Studies on related compounds have demonstrated varying degrees of COX-1 and COX-2 inhibition, which are critical targets in the treatment of inflammatory diseases .

Case Study: COX Inhibition

In a study evaluating the COX inhibitory effects of related compounds, one derivative exhibited an IC50 value of 0.52 µM for COX-2, indicating strong selectivity over COX-1, which is desirable to minimize gastrointestinal side effects associated with non-selective NSAIDs .

Neuroprotective Effects

Research has indicated that compounds with similar structures may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism may involve modulation of neurotransmitter levels or direct antioxidant effects .

Table 2: Neuroprotective Effects of Related Compounds

Compound NameMechanism of ActionReference
Compound XAChE inhibition
Compound YFree radical scavenging
Compound ZNMDA receptor antagonism

Synthetic Pathways

The synthesis of this compound typically involves multicomponent reactions (MCRs), which have been shown to be efficient in producing complex molecules with diverse biological activities. The MCR approach minimizes steps and maximizes yield, making it a preferred method in medicinal chemistry .

Research Findings

A review highlighted that compounds derived from pyrrolones often exhibit multifaceted biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural diversity offered by substituents like benzofuran and dimethylamino groups enhances their pharmacological profiles .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance, hybrid compounds synthesized from benzofuran derivatives have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria. These findings suggest that the compound may serve as a scaffold for developing new antibiotics targeting resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaActivity (Zone of Inhibition)
Compound AS. aureus15 mm
Compound BE. coli18 mm
Compound CK. pneumoniae12 mm

Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition can lead to reduced inflammation and pain, making it a candidate for treating conditions like arthritis or cardiovascular diseases .

Table 2: COX Inhibition Potency

Compound NameCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound D0.0150.011
Compound E0.0200.018

Case Study 1: Synthesis and Evaluation of Antibacterial Activity

A study synthesized several derivatives of the compound using a novel synthetic route involving condensation reactions with various amines and carbonyl compounds. The resultant hybrids were tested for their antibacterial efficacy using the agar disc diffusion method, showing promising results against multiple bacterial strains .

Case Study 2: Anti-inflammatory Drug Development

In another investigation, researchers explored the compound's potential as a COX inhibitor. The study involved in vitro assays that demonstrated significant inhibition of COX enzymes, suggesting that modifications to the existing structure could enhance potency and selectivity .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Benzofuran Carbonyl Group

The benzofuran-2-carbonyl moiety undergoes nucleophilic acyl substitution, enabling derivatization at this site:

  • Reaction with Amines : In anhydrous dimethylacetamide (DMA) at 383 K, the carbonyl reacts with primary amines (e.g., methylamine) in the presence of palladium acetate (10 mol%) and pivalic acid (30 mol%), yielding amide derivatives ().

  • Alcoholysis : Reacts with alcohols (e.g., methanol) under acidic conditions to form esters. For example, treatment with H₂SO₄ in methanol at reflux produces the methyl ester variant in ~65% yield ().

Table 1: Nucleophilic Acyl Substitution Reactions

NucleophileConditionsProductYield
MethylaminePd(OAc)₂, DMA, 383 KAmide derivative73%
MethanolH₂SO₄, refluxMethyl ester~65%

Hydroxyl Group Reactivity

The 3-hydroxy group participates in acetylation and oxidation:

  • Acetylation : Reacts with acetic anhydride in pyridine at 298 K to form the acetylated derivative. This reaction is quantitative within 2 hours ().

  • Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a ketone, though yields are moderate (58–62%) due to competing side reactions ( ).

Functionalization of the Dimethylamino Propyl Side Chain

The tertiary amine group undergoes alkylation and Hofmann elimination:

  • Quaternary Ammonium Salt Formation : Reacts with methyl iodide in acetonitrile at 323 K to form a quaternary ammonium salt, enhancing water solubility ().

  • Hofmann Elimination : Heating with Ag₂O in aqueous ethanol generates an alkene via β-hydrogen elimination ().

Table 2: Side Chain Modification Reactions

ReactionReagentsProductYield
AlkylationCH₃I, CH₃CNQuaternary salt89%
EliminationAg₂O, H₂O/EtOHAlkene derivative71%

Electrophilic Aromatic Substitution on the 4-Fluorophenyl Ring

  • Nitration : Reaction with fuming HNO₃/H₂SO₄ at 273 K introduces a nitro group predominantly at the meta position (relative to fluorine) in 44% yield ( ).

Reductive Modification of the Pyrrolone Core

The α,β-unsaturated lactam in the pyrrolone ring is susceptible to reduction:

  • Catalytic Hydrogenation : Using H₂ (1 atm) and Pd/C in ethanol reduces the double bond, yielding the saturated lactam (82% yield) ().

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed cross-couplings:

  • Suzuki–Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O at 363 K, forming biaryl derivatives (68–75% yield) ().

Table 3: Cross-Coupling Reactions

SubstrateConditionsProductYield
Phenylboronic acidPd(PPh₃)₄, dioxane/H₂OBiaryl derivative75%

Condensation Reactions

The hydroxyl and carbonyl groups enable condensation with hydrazines and hydroxylamines:

  • Hydrazone Formation : Reacts with hydrazine hydrate in ethanol to form a hydrazone derivative (91% yield) ( ).

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related compounds and their key differences:

Compound ID (Evidence) Acyl Group (Position 4) Substituent (Position 1) Aryl Group (Position 5) Notable Features
Target Compound Benzofuran-2-carbonyl 3-(Dimethylamino)propyl 4-Fluorophenyl High lipophilicity; tertiary amine for solubility
3-Fluoro-4-methylbenzoyl Furan-2-ylmethyl 4-Hydroxyphenyl Polar hydroxyl group may reduce membrane permeability
Benzofuran-2-carbonyl 3-Morpholinylpropyl 3-Ethoxyphenyl Morpholine ring enhances solubility via hydrogen bonding
2-Methyl-2,3-dihydrobenzofuran-5-carbonyl 3-Pyridinylmethyl 2,4-Dimethoxyphenyl Pyridine introduces basic nitrogen for ionic interactions
Dihydroisobenzofuran-5-carbonitrile 3-(Dimethylamino)propyl 4-Fluorophenyl Structural similarity highlights fluorophenyl-dimethylaminopropyl pharmacophore

Key Comparisons

Acyl Group Variations
  • Substitution with 2-methyl-2,3-dihydrobenzofuran-5-carbonyl () introduces a saturated ring, reducing planarity and possibly altering target selectivity .
Aminoalkyl Chain Differences
  • The 3-(dimethylamino)propyl chain in the target compound and is a flexible tertiary amine, favoring cationic species formation at physiological pH, which aids cellular uptake .
Aryl Group Modifications
  • The 4-fluorophenyl group (target compound and ) increases metabolic stability compared to 4-hydroxyphenyl (), which may undergo glucuronidation .
  • 2,4-Dimethoxyphenyl () introduces electron-donating groups, possibly enhancing antioxidant activity .

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

Property Target Compound
logP (estimated) ~3.5 ~2.8 ~2.3
Solubility (aq.) Moderate (amine protonation) Low (hydroxyl group) High (morpholine)
Metabolic Stability High (fluorine) Moderate High (benzofuran)

Q & A

Q. What are the common synthetic routes for preparing 4-(benzofuran-2-carbonyl)-substituted pyrrol-2-ones, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves cyclization reactions of precursor hydroxy-pyrrolones with appropriate acylating agents. For example, demonstrates the use of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives reacted with substituted anilines or phenols under basic conditions to form aryl-substituted products, achieving yields of 46–63% . Optimization strategies include:

  • Temperature control : Reactions conducted at 60–80°C improve cyclization efficiency.
  • Catalyst selection : Use of mild bases (e.g., K₂CO₃) to minimize side reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating polar intermediates.

Q. Which spectroscopic techniques are most effective for characterizing structural features, particularly the benzofuran and fluorophenyl moieties?

Methodological Answer:

  • ¹H/¹³C NMR : Key for identifying substituent environments. For instance, fluorophenyl protons exhibit deshielding (δ 7.2–7.8 ppm) due to electron-withdrawing effects, while benzofuran carbonyls show distinct ¹³C signals near δ 160–170 ppm .
  • FTIR : Confirms hydroxy (broad ~3200 cm⁻¹) and carbonyl (sharp ~1700 cm⁻¹) groups.
  • HRMS : Validates molecular weight (e.g., [M+H]+ for C₂₂H₁₈FN₂O₄ at m/z 393.125) .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity or electronic properties of this compound’s functional groups?

Methodological Answer:

  • Density Functional Theory (DFT) : Used to calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, applied DFT to study charge distribution in pyrrol-2-ones, revealing electron-deficient regions at the benzofuran carbonyl .
  • Molecular Electrostatic Potential (MEP) : Maps highlight regions prone to nucleophilic attack (e.g., the hydroxy group’s oxygen).
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvation effects on reactivity .

Q. What experimental strategies resolve contradictions in biological activity data across in vitro assays?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability metrics.
  • Dose-Response Curves : Generate EC₅₀ values to compare potency across studies.
  • Orthogonal Assays : Validate findings using complementary techniques (e.g., fluorescence-based vs. colorimetric assays).
  • Statistical Design : Apply split-plot designs (as in ) to account for variables like incubation time or cell line variability .

Q. How do substitution patterns (e.g., benzofuran-2-carbonyl vs. other acyl groups) influence physicochemical properties?

Methodological Answer:

  • LogP Studies : Compare partition coefficients (e.g., benzofuran-2-carbonyl increases hydrophobicity vs. acetyl groups).
  • Thermal Analysis : DSC/TGA evaluates stability; bulky substituents (e.g., 3-(dimethylamino)propyl) may lower melting points .
  • Solubility Screening : Use Hansen solubility parameters to identify optimal solvents. notes precipitation of HBr salts from methanol for purification .

Q. What methodologies assess the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

  • OECD Guidelines : Follow Test No. 301 for ready biodegradability in aqueous systems.
  • Metabolite Profiling : LC-MS/MS identifies transformation products (e.g., hydroxylated derivatives).
  • Compartment Modeling : Predict distribution in soil/water systems using EPI Suite™, referencing ’s framework for abiotic/biotic transformations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for fluorophenyl-substituted pyrrol-2-ones?

Methodological Answer:

  • Deuterated Solvent Calibration : Ensure shifts are referenced to TMS (e.g., CDCl₃ at δ 7.26 ppm for ¹H).
  • pH Effects : Protonation of the dimethylamino group (pKa ~8.5) can alter shift values; conduct NMR at controlled pH .
  • Cross-Validation : Compare with crystallographic data (e.g., X-ray structures in ) to confirm substituent geometry .

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